molecular formula C17H16F3N5O2S B2704165 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396765-74-4

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2704165
CAS RN: 1396765-74-4
M. Wt: 411.4
InChI Key: GYHJLDQPLQCSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16F3N5O2S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Compounds with structures similar to the queried molecule have been studied for their interactions with specific receptors, such as the CB1 cannabinoid receptor. Research includes the analysis of molecular orbital methods, conformational analyses, and the development of unified pharmacophore models for receptor ligands (Shim et al., 2002).

Anticancer and Antimicrobial Agents

Heterocyclic compounds incorporating elements like pyrazoline, oxazole, and pyridine have shown promise in anticancer and antimicrobial applications. Studies involve the synthesis of novel biologically potent compounds and their evaluation against cancer cell lines and pathogenic strains, indicating potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Drug-likeness and Microbial Investigations

Research into the synthesis of compounds with dihydropyrrolone conjugates, including in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activity, highlights the drug-likeness properties of these molecules (Pandya et al., 2019).

Antimicrobial Activity of Piperidine and Pyrrolidine Derivatives

Studies on new derivatives containing piperidine or pyrrolidine rings synthesized to exhibit strong antimicrobial activity demonstrate the importance of structural modifications in enhancing biological effects. These studies include structure-activity relationship analyses (Krolenko et al., 2016).

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-10-12(28-16(21-10)24-6-2-3-7-24)14(26)25-8-4-5-11(9-25)13-22-23-15(27-13)17(18,19)20/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHJLDQPLQCSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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